molecular formula C8H6O6 B8455368 3-Hydroperoxyphthalic acid

3-Hydroperoxyphthalic acid

Cat. No. B8455368
M. Wt: 198.13 g/mol
InChI Key: RSSCHXIENGJMRJ-UHFFFAOYSA-N
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Patent
US04650612

Procedure details

25 grams of phthalic anhydride were dissolved in 150 ml of ethyl acetate and cooled to 10° C. Then there were added 3 grams of Lewatit MP 62. Subsequently, within 15 minutes, there were dropped in at the same temperature with stirring 11.5 grams of 50 wt. % hydrogen peroxide. Stirring was containued for 1 hour, whereby the temperature of the mixture increased to about 20° C. Then there was separated off the ion exchanger and there were obtained from the solution 25.4 grams of monoperoxyphthalic acid having an AO content of 7.0%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6]C(=O)C2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[OH:12][OH:13].[C:14]([O:17]CC)(=[O:16])[CH3:15]>>[CH:8]1[CH:9]=[C:10]([O:12][OH:13])[C:2]([C:1]([OH:6])=[O:11])=[C:15]([C:14]([OH:17])=[O:16])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then there were added 3 grams of Lewatit MP 62
ADDITION
Type
ADDITION
Details
there were dropped in at the same temperature
WAIT
Type
WAIT
Details
was containued for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
whereby the temperature of the mixture increased to about 20° C
CUSTOM
Type
CUSTOM
Details
Then there was separated off the ion exchanger

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC(=C(C(=C1)OO)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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